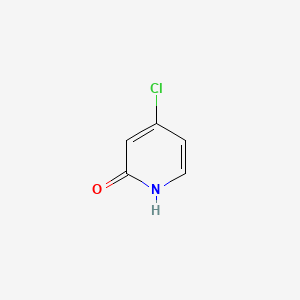

4-Chloro-2-hydroxypyridine

説明

Significance as a Versatile Synthetic Scaffold and Building Block

The utility of 4-Chloro-2-hydroxypyridine as a synthetic scaffold is rooted in its capacity to undergo a variety of chemical reactions. The chlorine atom at the 4-position is a competent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, thereby enabling the construction of diverse molecular libraries. The hydroxyl group at the 2-position can participate in reactions such as etherification and esterification, further expanding its synthetic potential.

This compound is a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. chemimpex.comchemimpex.com Its structural motif is found in numerous biologically active molecules. chemimpex.com For instance, it is a precursor in the synthesis of certain antimicrobial and anti-inflammatory agents. chemimpex.com The pyridine (B92270) scaffold itself is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets and its facile conversion into various functional derivatives. nih.gov The presence of both a chloro and a hydroxyl group on the pyridine ring of this compound provides chemists with multiple handles to fine-tune the properties of the final products.

The synthesis of this compound itself is typically achieved through the chlorination of a pyridine derivative followed by hydroxylation. One common method involves the reaction of 4-nitro-3-hydroxy pyridine-N-oxide with acetyl chloride. prepchem.com

Below is a table summarizing some key reactions and applications of this compound:

| Reaction Type | Reagents/Conditions | Product Class | Application Area |

| Nucleophilic Substitution | Amines, Thiols | Substituted Pyridines | Pharmaceuticals, Agrochemicals |

| Oxidation | Potassium Permanganate | Pyridone Derivatives | Organic Synthesis |

| Reduction | Palladium on Carbon | Dechlorinated Pyridines | Organic Synthesis |

Interdisciplinary Relevance in Advanced Chemical Sciences

The influence of this compound extends beyond traditional organic synthesis into various interdisciplinary fields of chemical science. chemimpex.com In medicinal chemistry, its derivatives have been investigated for a range of therapeutic applications. chemimpex.com For example, 2-pyridone-bearing phenylalanine derivatives have been synthesized and studied as potential HIV capsid modulators. mdpi.com The pyridinone core is a recognized pharmacophore that can act as a hydrogen bond donor and acceptor, making it a valuable component in drug design. frontiersin.org

In the realm of material science, this compound and its derivatives are utilized in the development of specialty polymers and coatings. chemimpex.com The incorporation of the pyridyl moiety can enhance material properties such as durability and resistance to environmental factors. chemimpex.com Furthermore, the coordination chemistry of hydroxypyridinone ligands, a class to which this compound belongs, has been exploited in the design of imaging agents and metalloenzyme inhibitors. nih.gov The ability of the hydroxypyridone scaffold to chelate metal ions is a key feature in these applications. nih.gov

The compound also finds use in analytical chemistry as a reagent for the detection and quantification of metal ions. chemimpex.com The interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions has been a subject of study, highlighting the potential of such compounds in environmental monitoring. researchgate.net

The table below lists the various scientific disciplines where this compound and its derivatives have made a significant impact:

| Field of Science | Specific Application |

| Medicinal Chemistry | Antimicrobial agents, Anti-inflammatory drugs, HIV capsid modulators |

| Material Science | Specialty polymers, Coatings |

| Analytical Chemistry | Reagents for metal ion detection |

| Agrochemicals | Herbicides, Fungicides |

Structure

3D Structure

特性

IUPAC Name |

4-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUXGFRLSKQVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373970 | |

| Record name | 4-Chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40673-25-4 | |

| Record name | 4-Chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Chloro-2-hydroxypyridine and its Analogues

Traditional methods for the synthesis of this compound and its related compounds have been well-documented, often involving aminopyridine or nitropyridine precursors and various transformation strategies.

A prominent method for the synthesis of chloropyridines from aminopyridines is through a diazotization reaction. This one-pot synthesis provides a convenient and economical route to the target compounds with good yields. The process involves the conversion of the starting aminopyridine to a pyridyl triflate in situ, which is then readily converted to the corresponding chloropyridine in the presence of hydrochloric acid. A general procedure involves grinding the aminopyridine with sodium nitrite, followed by reaction with trifluoromethanesulfonic acid and dimethylsulfoxide. The resulting mixture is then heated with hydrochloric acid to yield the final chloropyridine product. A notable advantage of this method is the complete conversion of the starting aminopyridine without the formation of hydroxypyridine as a by-product tpu.ru.

Another approach involves the use of 2-aminopyridine as a starting material, which can undergo chlorination followed by oxidation to produce the desired chloro-substituted pyridine (B92270) derivative guidechem.com. The specific reaction conditions and reagents can be tailored to control the regioselectivity of the chlorination and subsequent oxidation steps.

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

| Aminopyridine | NaNO₂, TfOH, DMSO, HCl | Chloropyridine | Good | tpu.ru |

| 2-Aminopyridine | Chlorinating Agent, Oxidizing Agent | Chloro-hydroxypyridine | Varies | guidechem.com |

Nitropyridine derivatives serve as versatile intermediates in the synthesis of this compound. One established route begins with the nitration of a pyridine N-oxide. For instance, 4-nitropyridine-N-oxide can be converted into 4-chloropyridine-N-oxide by heating it with concentrated hydrochloric acid. This reaction proceeds in high yield without the formation of by-products. The resulting 4-chloropyridine-N-oxide can then be reduced to 4-chloropyridine. The structure of the intermediate can be confirmed by its independent synthesis through the oxidation of 4-chloropyridine with perphthalic acid sciencemadness.org.

Another synthetic pathway utilizes 2-chloro-4-nitropyridine as a key intermediate. This compound can be reduced to 4-amino-2-chloropyridine, which can then be further modified to introduce the hydroxyl group guidechem.com. The reduction of the nitro group is a critical step and can be achieved using various reducing agents.

A detailed process starting from 2-methyl-4-nitropyridine-N-oxide involves reaction with concentrated hydrochloric acid under heat and pressure to yield 4-chloro-2-methyl-pyridine-N-oxide. This intermediate is then deoxygenated using a reducing agent like phosphorus trichloride to give 4-chloro-2-methylpyridine. Subsequent oxidation of the methyl group, for example with potassium permanganate, yields 4-chloro-2-picolinic acid, which can then be converted to the target hydroxypyridine patsnap.com.

Oxidative and reductive reactions are fundamental to the synthesis of this compound, particularly when starting from aminopyridine or nitropyridine precursors.

For instance, the synthesis of 4-amino-2-chloropyridine can be achieved through the reduction of 2-chloro-4-nitropyridine guidechem.com. This transformation specifically targets the nitro group while leaving the chloro substituent intact. Common reducing agents for this purpose include iron powder in acetic acid guidechem.com.

Conversely, oxidative steps are often employed to introduce the N-oxide functionality or to convert a substituent group. For example, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide using hydrogen peroxide in an acetic acid medium. This N-oxide is then activated for subsequent nitration at the 4-position guidechem.com. Another oxidative transformation is the conversion of a methyl group to a carboxylic acid, as seen in the synthesis of 4-chloro-2-picolinic acid from 4-chloro-2-methylpyridine using potassium permanganate patsnap.com.

These strategies highlight the importance of controlling oxidation states to achieve the desired substitution pattern on the pyridine ring.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This includes the use of catalytic systems and multicomponent reactions to minimize waste and improve reaction economy.

Modern synthetic chemistry increasingly relies on catalytic systems to enhance reaction efficiency and reduce environmental impact. In the context of pyridine synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for creating carbon-carbon bonds researchgate.net. While not a direct synthesis of this compound, these methods are crucial for the synthesis of more complex derivatives.

Catalytic reduction methods also offer a greener alternative to traditional stoichiometric reducing agents. For example, the use of hydrazine hydrate with a catalyst for the reduction of nitro groups presents an environmentally friendly option, as the by-products are nitrogen gas and water google.com. Such catalytic systems often exhibit high efficiency and stability, allowing for industrial-scale production with reduced waste google.com. The development of catalysts with low cost and high activity is a key area of research in this field google.com.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the structural elements of all the starting materials nih.gov. This approach aligns with the principles of green chemistry by reducing the number of reaction steps, minimizing waste, and often allowing for solvent-free conditions nih.govresearchgate.net.

The synthesis of 2-hydroxypyridines (also known as 2-pyridones) is particularly amenable to MCRs. A novel one-pot, solvent-free method for the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives involves the three-component condensation of alkenes, ketones, and ammonium acetate researchgate.net. This method offers high yields and short reaction times compared to classical approaches researchgate.net.

Other examples of MCRs for pyridine synthesis include the Hantzsch dihydropyridine synthesis and the Guareschi-Thorpe reaction acsgcipr.org. The Hantzsch synthesis, for instance, is a pseudo four-component reaction that yields a dihydropyridine, which can then be oxidized to the corresponding pyridine acsgcipr.orgnih.gov. These MCRs provide a powerful platform for the rapid generation of molecular diversity and the efficient synthesis of complex pyridine derivatives nih.gov.

Derivatization and Functionalization Strategies of the this compound Core

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the 4-chloro-2-pyridone ring dictates its susceptibility to both electrophilic and nucleophilic attack. The pyridone oxygen atom activates the ring towards electrophilic substitution, while the chlorine atom at the 4-position is a leaving group for nucleophilic substitution.

Electrophilic Substitution:

The pyridone ring is electron-rich and can undergo electrophilic substitution reactions such as nitration and halogenation. For instance, the nitration of hydroxypyridines can lead to the introduction of a nitro group onto the pyridine ring. researchgate.net In the case of this compound, the directing effects of the hydroxyl/oxo group and the nitrogen atom would likely favor substitution at the 3- or 5-positions. The reaction of 4-hydroxypyridine with nitrating agents can result in the formation of dinitro-derivatives, indicating the high reactivity of the ring system towards electrophiles. researchgate.net

A notable example is the formation of 4-chloro-5-nitro-2-hydroxypyridine, a compound used as an intermediate in the synthesis of various biologically active molecules. guidechem.comchemimpex.com

Nucleophilic Substitution:

The chlorine atom at the 4-position of the 4-chloro-2-pyridone core is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the pyridone carbonyl group and the ring nitrogen, which stabilize the intermediate Meisenheimer complex. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized 2-pyridones.

The hydrolysis of α-chloro-substituted pyridones has been studied, revealing that the 4-pyridone structure can enhance the rate of nucleophilic attack compared to the 2-pyridone isomer due to a greater contribution from a zwitterionic resonance form. nih.gov This suggests that the C4-chloro group in 4-chloro-2-pyridone is a reactive site for nucleophilic displacement.

Common nucleophiles for these reactions include amines, alkoxides, and thiolates. The reaction with amines, for instance, provides access to 4-amino-2-pyridone derivatives, which are important pharmacophores. Kinetic studies on the reactions of similar chloronitrophenyl benzoates with cyclic secondary amines show that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Chloro-3-nitro-2-hydroxypyridine or 4-Chloro-5-nitro-2-hydroxypyridine |

| Amination | Primary or secondary amines, heat | 4-Amino-2-hydroxypyridine derivatives |

| Etherification | Alkoxides (e.g., NaOR) | 4-Alkoxy-2-hydroxypyridine derivatives |

| Thiolation | Thiolates (e.g., NaSR) | 4-Thioether-2-hydroxypyridine derivatives |

Coupling Reactions and Complex Molecule Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from the this compound core. The chlorine atom at the 4-position serves as a handle for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organohalide and a boronic acid or ester, is a widely used method for the arylation or vinylation of heterocyclic scaffolds. fishersci.co.uk This reaction can be applied to chloropyridines, including derivatives of this compound, to introduce aryl or heteroaryl substituents at the 4-position. The reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.netyonedalabs.com The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with less reactive chloro-substituents. nih.gov

Sonogashira Coupling:

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to 4-alkynyl-2-hydroxypyridine derivatives, which are valuable intermediates for further transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrug.nllibretexts.org This reaction offers a versatile and efficient method for the synthesis of 4-amino-2-hydroxypyridine derivatives from this compound. A wide range of primary and secondary amines can be used as coupling partners. The reaction typically employs a palladium catalyst with specialized phosphine ligands and a strong base. tcichemicals.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl/heteroaryl-2-hydroxypyridine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt, Base (e.g., Et₃N) | 4-Alkynyl-2-hydroxypyridine |

| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | 4-Amino-2-hydroxypyridine derivative |

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a reactive chloro group and a nucleophilic/electrophilic pyridone system, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve an initial substitution or coupling reaction followed by an intramolecular cyclization.

Pyrido[2,3-d]pyrimidines:

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activity. nih.govnih.gov The synthesis of these systems can be envisioned starting from this compound. A common strategy involves the conversion of the 2-pyridone to a 2-aminopyridine derivative, which can then undergo cyclization with a suitable three-carbon synthon. For example, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of the pyrimidine ring fused to the pyridine core. jocpr.com Alternatively, a pre-functionalized pyrimidine can be used to construct the fused pyridine ring. researchgate.net

Furo[3,2-b]pyridines and Related Systems:

The synthesis of furo-fused pyridines can also be achieved from this compound. One approach involves a nucleophilic substitution at the 4-position with a species containing a masked or latent hydroxyl group, followed by an intramolecular cyclization that forms the furan ring. For instance, reaction with a propargyl alcohol derivative could be followed by a cyclization to form a furo[3,2-b]pyridine. The synthesis of furo[3,2-c]pyridines has been reported from substituted chloropyridines through cyclization of appropriately functionalized intermediates. researchgate.netresearchgate.net

| Fused System | Synthetic Strategy | Key Intermediates |

| Pyrido[2,3-d]pyrimidine | Cyclocondensation | 2,4-Diaminopyridine derivative |

| Furo[3,2-b]pyridine | Intramolecular cyclization | 4-(2-Oxo-propyl)-2-hydroxypyridine |

Tautomerism and Conformational Dynamics of 4 Chloro 2 Hydroxypyridine

Investigation of Lactim-Lactam Tautomeric Equilibrium

Gas-Phase Tautomeric Preferences and Energy Landscapes

In the gas phase, the tautomeric landscape of chloro-substituted 2-hydroxypyridines is influenced by the position of the chlorine atom. Experimental and theoretical studies have shown that for 4-Chloro-2-hydroxypyridine, both the lactim and lactam tautomers have comparable populations in the gas phase rsc.org. This contrasts with other isomers, such as the 5- and 6-substituted compounds, where the lactim tautomer is dominant rsc.orgnih.gov.

The lactim form itself can exist in two conformations: a syn-periplanar (OHs) and an anti-periplanar (OHa) rotamer, referring to the orientation of the hydroxyl proton relative to the ring nitrogen. Generally, the syn-periplanar lactim tautomer (OHs) is the most predominant species for all chloro-substituted compounds in the gas phase over the lactam (C=O) form and the less abundant anti-periplanar lactim (OHa) nih.gov. However, chlorination at the 4-position results in a significant population of the lactam (C=O) form, making its stability comparable to the lactim form nih.gov. The gas-phase internal energy difference between the tautomers of the parent compound, 2-hydroxypyridine (B17775), is small, approximately 3 kJ/mol in favor of the enol (lactim) form nih.gov.

Table 1: Gas-Phase Tautomeric Preferences of Chloro-substituted 2-Hydroxypyridines

| Substitution Position | Dominant Tautomer(s) in Gas Phase | Reference |

|---|---|---|

| 3-Chloro | Comparable populations of Lactim and Lactam | rsc.orgnih.gov |

| 4-Chloro | Comparable populations of Lactim and Lactam | rsc.orgnih.gov |

| 5-Chloro | Lactim form is dominant | rsc.orgnih.gov |

Solvent Effects on Tautomeric Distribution and Stabilization

The tautomeric equilibrium of this compound is highly sensitive to the solvent environment. The lactam (C=O) tautomer is strongly stabilized in solution, particularly in polar solvents, often making it the dominant form nih.gov. This shift is attributed to the greater polarity of the lactam tautomer and its ability to engage in intermolecular hydrogen bonding chemtube3d.com.

For the parent 2-hydroxypyridine, the equilibrium shifts dramatically from the gas phase, where the lactim form is slightly favored, to polar solvents, where the lactam form predominates nih.gov. In water, the equilibrium constant for the parent compound favors the lactam form by a factor of 900, with an internal energy difference of 12 kJ/mol nih.gov. The presence of water molecules can reduce the energy barrier for tautomerization by forming hydrogen-bonded complexes, which are more stable for the 2-pyridone (lactam) tautomer wuxibiology.com. Computational models, such as the Polarized Continuum Model (PCM), are used to calculate the stability of isomers in different solvents and predict these shifts in equilibrium nih.gov.

Computational Chemistry Approaches to Tautomerism

Computational chemistry provides powerful tools to investigate the tautomerism of molecules like this compound, offering insights into their electronic structure, energetics, and the mechanisms of interconversion.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to study the tautomeric equilibrium of hydroxypyridines nih.gov. DFT calculations, often paired with basis sets like 6-311++G**, can be used to determine the geometrical structures, dipole moments, and HOMO-LUMO energy gaps of the different tautomers nih.gov.

Studies on the parent 2-hydroxypyridine/2-pyridone system show that the relative stability of the tautomers is highly sensitive to the chosen functional and basis set, which is a consequence of the very small energy difference between the two forms nih.gov. DFT calculations have been employed to investigate the electronic features and bonding mechanisms of pyridine (B92270) derivatives, providing insights into their molecular orbitals and energy gaps mdpi.com. These calculations are crucial for understanding how substituents, like the chlorine atom in this compound, affect the electronic properties and thus the tautomeric balance.

Ab Initio and Multiconfigurational Methods for Tautomeric Analysis

High-level ab initio methods, such as coupled-cluster with singles and doubles (CCSD) and multiconfigurational methods like CASSCF and CASPT2, provide a more accurate description of the electronic structure and energetics of tautomeric systems nih.govnih.gov. These methods are particularly important for studying excited-state properties and reaction mechanisms, such as phototautomerization nih.gov.

For the parent 2-pyridone/2-hydroxypyridine system, multiconfigurational methods have been used to analyze the potential energy curves of low-lying excited states. These studies revealed that tautomerization from the lactam to the lactim form can occur in the excited state through a conical intersection, involving a "roaming" hydrogen atom migration nih.gov. Such high-level calculations are essential for a detailed understanding of the dynamics of tautomeric interconversion nih.govdntb.gov.ua.

Aromaticity Analysis and Pauli Repulsion Contributions

The concept of aromaticity is central to understanding the stability of the lactim and lactam tautomers. The lactim form (this compound) has a classic pyridine ring, which is aromatic. The lactam form (4-Chloro-2-pyridone) is also considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system chemtube3d.comchemtube3d.com.

Computational analyses have been performed to quantify the aromatic resonance energies for the 4-pyridone series, finding them to be similar to those for the 2-pyridone series rsc.org. The preference for the lactim form of 2-hydroxypyridine in the gas phase has been partly attributed to minimal steric hindrance and electrostatic (Pauli) repulsion, which can overcome the hyperconjugative stabilization present in the lactam form nih.gov. These subtle electronic and steric effects, which can be dissected using computational tools, are critical in determining the fine balance of the tautomeric equilibrium.

Experimental Characterization of Tautomeric Forms

The determination of the predominant tautomeric form of this compound, whether it exists as the hydroxy (lactim) or the pyridone (lactam) tautomer, is highly dependent on its physical state (gas, solution, or solid). Various spectroscopic and crystallographic techniques provide definitive insights into its structure. The equilibrium between these two forms is a delicate balance influenced by factors such as intermolecular interactions and the polarity of the environment.

Rotational Spectroscopy for Gas-Phase Conformations

In the gas phase, where molecules are isolated and intermolecular interactions are minimized, rotational spectroscopy is a powerful tool for unambiguously identifying tautomers and their specific conformations. Studies on chlorinated derivatives of 2-hydroxypyridine have revealed crucial details about their gas-phase structures.

Research investigating the effects of chlorination on the tautomeric equilibrium of 2-hydroxypyridine has shown that the hydroxy (lactim) form is generally the most stable tautomer in the gas phase. nih.govresearchgate.net However, the position of the chlorine atom on the pyridine ring significantly influences the relative populations of the different possible species. For this compound, while the syn-periplanar lactim tautomer (where the O-H bond is oriented toward the ring nitrogen) is the predominant species, the pyridone (lactam) form also has a significant population. nih.govresearchgate.net This contrasts with chlorination at the 5 or 6 positions, which strongly stabilizes the hydroxy form, making the pyridone form much less abundant. nih.govresearchgate.net

Table 1: Predominant Tautomers of Chloro-2-hydroxypyridine Derivatives in the Gas Phase

| Compound | Predominant Tautomer | Other Significant Tautomers |

|---|---|---|

| 3-Chloro-2-hydroxypyridine | Hydroxy (lactim) | Pyridone (lactam), anti-periplanar lactim |

| This compound | Hydroxy (lactim) | Pyridone (lactam) |

| 5-Chloro-2-hydroxypyridine | Hydroxy (lactim) | - |

| 6-Chloro-2-hydroxypyridine | Hydroxy (lactim) | - |

Data sourced from studies on the effects of chlorination on 2-hydroxypyridine tautomeric equilibrium. nih.govresearchgate.net

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Tautomer Identification

Vibrational and electronic spectroscopy are fundamental techniques for distinguishing between the hydroxy and pyridone tautomers in various media. The tautomers possess distinct structural features that give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy : The most telling difference in the IR spectra of the two tautomers is the presence of either an O-H stretching vibration or a C=O (carbonyl) stretching vibration. The 2-hydroxypyridine form exhibits a characteristic O-H stretching band, while the 2-pyridone form displays a strong C=O stretching absorption. For the parent compound, 2-pyridone, the presence of the C=O frequency and the absence of O-H frequencies in the solid state confirm the dominance of the pyridone form. wikipedia.orgnih.gov In solution, the presence of broad absorption bands in the 2300–3500 cm⁻¹ range can be indicative of strong hydrogen bonding, which often favors the pyridone tautomer. wuxibiology.com

Electronic (UV-Vis) Spectroscopy : The electronic absorption spectra of the tautomers are also different due to their distinct electronic structures. The π-electron system of the aromatic 2-hydroxypyridine form differs from the conjugated system of the 2-pyridone form, leading to absorption maxima (λ_max) at different wavelengths. nih.gov The specific influence of the chlorine substituent on the electronic spectrum can be analyzed and compared with theoretical calculations, such as those determined by Time-Dependent Density Functional Theory (TD-DFT), to aid in the assignment of the observed electronic transitions to the correct tautomer. nih.gov

X-ray Crystallography in Solid-State Tautomerism

X-ray crystallography provides the most definitive method for determining the molecular structure of a compound in the solid state. nih.gov By precisely mapping the electron density of a crystalline sample, it can locate the positions of atoms with high accuracy, thereby unambiguously identifying the dominant tautomeric form. nih.govnih.gov

For the parent compound, 2-hydroxypyridine, X-ray diffraction studies have confirmed that it exists predominantly as the 2-pyridone tautomer in the solid state. wikipedia.orgnih.gov The crystal structure shows that the hydrogen atom is covalently bonded to the nitrogen atom rather than the oxygen atom. wikipedia.org This preference is largely driven by the ability of the pyridone form to establish strong intermolecular hydrogen bonds (N-H···O=C) in the crystal lattice, which creates a highly stable, often dimeric, arrangement. chemtube3d.com It is therefore expected that this compound would also crystallize as the pyridone tautomer, 4-chloro-2(1H)-pyridone, to take advantage of this stabilizing intermolecular hydrogen bonding.

Mechanistic Insights into Tautomerization Processes

The interconversion between the hydroxy and pyridone tautomers is a dynamic process that can be initiated by various stimuli, including light. The energetic balance of this equilibrium is also sensitive to substituent effects, such as halogenation.

Phototautomerization Pathways

Phototautomerization involves the conversion of one tautomer to another upon absorption of light. For the 2-hydroxypyridine/2-pyridone system, theoretical studies have elucidated a detailed mechanism for this process in the gas phase. nih.gov

The research indicates that the tautomerization process is unidirectional, proceeding from the 2-pyridone form to the 2-hydroxypyridine form upon electronic excitation. nih.gov The proposed mechanism is as follows:

Excitation : The 2-pyridone tautomer absorbs a photon, promoting it from its ground state (S₀) to the first excited singlet state (S₁, a ππ* state).

Conical Intersection : Due to vibrational effects, the molecule in the S₁ state can access a conical intersection with a dissociative second excited state (S₂, a πσ* state).

Roaming Hydrogen Migration : From this intersection, a "roaming" process occurs, where the hydrogen atom migrates from the nitrogen to the oxygen. This prevents the molecule from simply reverting to the 2-pyridone ground state.

De-excitation : The molecule then evolves to the 2-hydroxypyridine tautomer in its ground state by reaching an intersection between the S₀ and the πσ* states. nih.gov

The reverse process, from the excited 2-hydroxypyridine to 2-pyridone, is considered unfeasible due to the large energy barrier required to reach the necessary conical intersection. nih.gov

Halogenation Effects on Tautomeric Equilibria

The substitution of a halogen atom, such as chlorine, onto the pyridine ring has a distinct impact on the tautomeric equilibrium. The position of the substituent is critical in determining whether the hydroxy or the pyridone form is favored.

As established by rotational spectroscopy and theoretical calculations, chlorination at different positions of the 2-hydroxypyridine ring modulates the relative stability of the tautomers in the gas phase. nih.govresearchgate.net

Stabilization of the Hydroxy Form : Chlorine substitution at the 5 or 6 positions strongly stabilizes the hydroxy (lactim) tautomer.

Increased Population of the Pyridone Form : In contrast, chlorination at the 3 or 4 positions results in a significant population of the pyridone (lactam) tautomer, even in the isolated conditions of the gas phase. nih.govresearchgate.net For this compound, the pyridone form is significantly populated, indicating that the chlorine atom at this position reduces the energy difference between the two tautomers compared to the parent compound.

Furthermore, the pyridone tautomer is generally stabilized in solvents due to its higher polarity and ability to engage in hydrogen bonding. This solvent effect, combined with the electronic influence of the chlorine atom at position 4, would likely make the 4-chloro-2-pyridone form the dominant species in solution. nih.govresearchgate.net

Therefore, it is not possible to generate the complete article with the required level of scientific accuracy and detail for all specified subsections. The available information is primarily centered on mass spectrometry and general principles of photoelectron spectroscopy for related compounds. Fulfilling the request for thorough data tables and detailed research findings for all outlined sections cannot be achieved at this time.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Hydroxypyridine and Its Derivatives

Solid-State Structural Analysis

Thermal Analysis (TGA, DSC) in Solid-State Chemistry

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential in solid-state chemistry for characterizing the thermal stability and phase behavior of materials. TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition, dehydration, and oxidation processes. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and other phase transitions.

In the study of pyridine (B92270) derivatives, TGA can determine the temperature ranges of stability and the kinetics of decomposition. A typical TGA curve would show the percentage of weight loss on the y-axis against temperature on the x-axis. For a compound like 4-Chloro-2-hydroxypyridine, one would expect a stable region at lower temperatures, followed by one or more decomposition steps at elevated temperatures, corresponding to the loss of specific fragments or the complete breakdown of the molecule.

DSC analysis complements TGA by quantifying the energy changes associated with these events. An endothermic peak in a DSC thermogram typically corresponds to melting, while exothermic peaks can indicate crystallization or decomposition. For instance, the DSC curve for a crystalline derivative would show a sharp endothermic peak at its melting point.

Table 1: Illustrative Thermal Analysis Data for a Heterocyclic Compound

| Analysis Type | Parameter | Observation | Significance |

|---|---|---|---|

| TGA | Onset of Decomposition | > 250 °C | Indicates high thermal stability. |

| Mass Loss | 70% loss by 400 °C | Corresponds to the loss of organic components. | |

| Residual Mass | 30% at 600 °C | Represents inorganic residue. | |

| DSC | Endothermic Peak | 115 °C | Corresponds to dehydration or melting. |

| Exothermic Peak | 430 °C - 775 °C | Indicates decomposition of the compound. |

Computational Support for Spectroscopic Data

Computational chemistry provides indispensable support for interpreting experimental spectroscopic results. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods for simulating spectra and analyzing molecular properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the spectrum, allowing for the assignment of experimental absorption bands to specific molecular orbital transitions. This is particularly useful for understanding the electronic structure of complex molecules like this compound derivatives.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. However, assigning each experimental peak to a specific vibrational mode can be challenging. Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of a molecule in its optimized geometry.

These calculated frequencies, often scaled by an empirical factor to better match experimental values, allow for a detailed and reliable assignment of the experimental IR and Raman spectra. For pyridine and its derivatives, calculations can help assign modes such as C-H stretching, C-N stretching, ring breathing modes, and vibrations involving the chloro- substituent. Studies on related molecules like 4-chloro-2-fluoro toluene (B28343) have shown excellent agreement between vibrational frequencies calculated using the B3LYP functional and experimental FT-IR and FT-Raman data.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Pyridine Derivative

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| N1-H Stretch | 3098 | 3093 | Intermolecular H-bonding |

| C-H Stretch | 3050 | 3045 | Aromatic C-H vibrations |

| Ring Stretch | 1610 | 1605 | Pyridine ring C=C/C=N stretching |

Frontier Molecular Orbital (FMO) Analysis and Natural Bonding Orbital (NBO) Studies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Natural Bonding Orbital (NBO) analysis provides further insight into the electronic structure by studying charge delocalization, intramolecular interactions, and the nature of chemical bonds. NBO analysis can quantify the stabilization energies associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, providing a detailed picture of conjugative and hyperconjugative interactions within the molecule.

For a molecule like this compound, FMO analysis would reveal the distribution of electron density in the HOMO and LUMO, indicating likely sites for electrophilic and nucleophilic attack. NBO analysis would elucidate the delocalization of lone pairs from the oxygen and nitrogen atoms throughout the pyridine ring and the influence of the electron-withdrawing chlorine atom.

Table 3: Illustrative FMO and NBO Parameters from DFT Calculations

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.28 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.27 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

Coordination Chemistry and Metallosupramolecular Architectures with 4 Chloro 2 Hydroxypyridine Ligands

Design and Synthesis of Metal Complexes Featuring 4-Chloro-2-hydroxypyridine

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and the metal-to-ligand molar ratio can influence the final product's stoichiometry and structure.

A variety of transition metal complexes of this compound have been synthesized and characterized. These complexes often exhibit different coordination geometries and nuclearities depending on the metal ion and reaction conditions.

Zinc(II) Complexes : The reaction of Zn(II) salts with hydroxypyridine-based ligands often leads to the formation of mononuclear or polynuclear complexes. For instance, the synthesis of Zn(II) coordination complexes can be achieved through self-assembly processes, yielding structures that can be characterized by techniques such as elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction rsc.org. In many cases, the hydroxypyridine ligand coordinates to the Zn(II) center through both the nitrogen and oxygen atoms.

Nickel(II) Complexes : Nickel(II) complexes with substituted pyridine (B92270) ligands have been synthesized, often displaying octahedral or tetrahedral geometries. The synthesis can be carried out by reacting a nickel(II) salt, like nickel chloride, with the respective pyridine derivative in an appropriate solvent chemijournal.comnih.govnih.gov. The resulting complexes can be characterized by elemental analysis, FT-IR, and UV-Vis spectroscopy to elucidate their structure and bonding.

Copper(II) Complexes : Copper(II) complexes with pyridine derivatives, including those with hydroxyl and chloro substituents, have been extensively studied. Syntheses typically involve the reaction of a copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂) with the ligand in a solvent like methanol or ethanol nih.govresearchgate.net. The resulting complexes can be mononuclear, binuclear, or polymeric, with the copper centers exhibiting various coordination geometries such as square planar, square pyramidal, or distorted octahedral nih.govresearchgate.net.

Cobalt(II) Complexes : Cobalt(II) complexes with pyridine-based ligands are readily synthesized by reacting a cobalt(II) salt with the ligand in a suitable solvent. These complexes often exhibit tetrahedral or octahedral geometries rsc.org. The synthesis and characterization of such complexes are crucial for understanding their magnetic and electronic properties rsc.orgmdpi.comrsc.orgresearchgate.net.

| Metal Ion | Typical Starting Materials | Common Solvents |

| Zn(II) | Zn(NO₃)₂, ZnCl₂ | Methanol, Ethanol, Water |

| Ni(II) | NiCl₂·6H₂O | Ethanol |

| Cu(II) | CuCl₂·2H₂O, Cu(NO₃)₂·3H₂O | Methanol, Ethanol |

| Co(II) | CoCl₂·6H₂O, Co(NO₃)₂·6H₂O | Methanol, Ethanol |

This compound can exhibit various coordination modes, acting as either a monodentate or a bidentate ligand. Its denticity is influenced by the tautomeric form it adopts upon coordination.

Monodentate Coordination : In some instances, the ligand may coordinate to the metal center solely through the pyridinic nitrogen atom, with the hydroxyl group remaining uncoordinated or involved in hydrogen bonding.

Bidentate Chelation : More commonly, this compound acts as a bidentate ligand. In its deprotonated (pyridonate) form, it can chelate to a metal ion through both the nitrogen atom and the oxygen atom, forming a stable five-membered ring. This bidentate N,O-coordination is a prevalent motif in the coordination chemistry of 2-hydroxypyridines.

Bridging Coordination : The ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur through the nitrogen atom coordinating to one metal and the oxygen atom to another, or through the formation of dimeric or polymeric structures where the pyridonate oxygen bridges two metal ions.

The specific coordination mode adopted depends on factors such as the metal ion's preference for certain coordination geometries, the pH of the reaction medium (which influences the deprotonation of the hydroxyl group), and the presence of other coordinating anions or solvent molecules.

Structural and Electronic Properties of this compound Metal Complexes

The structural and electronic properties of metal complexes containing this compound are investigated using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

For transition metal complexes with pyridine-based ligands, a variety of coordination geometries are observed:

Tetrahedral : This geometry is common for Co(II) and Zn(II) complexes, especially with bulky ligands or in the presence of certain counter-ions. For example, complexes with the general formula M(NCS)₂(L)₂ (where M = Co, Zn and L is a substituted pyridine) have been shown to adopt a distorted tetrahedral geometry rsc.org.

Square Planar : This geometry is often observed for Cu(II) complexes. For instance, trans-[CuCl₂(etpy)₂] (where etpy is 2-ethylpyridine) exhibits a four-coordinate square planar geometry nih.gov.

Octahedral : This is a very common coordination geometry for Ni(II) and Co(II), and can also be found in Cu(II) and Zn(II) complexes. The octahedral geometry is typically achieved by the coordination of two or three this compound ligands and/or other co-ligands such as water or anions. Distorted octahedral geometries are also frequently observed rsc.org.

The crystal packing in these complexes is often stabilized by intermolecular interactions such as hydrogen bonding (involving the hydroxyl group or coordinated water molecules) and π-π stacking interactions between the pyridine rings.

| Metal Complex Example (with related ligands) | Metal Ion | Coordination Geometry | Key Structural Features |

| [Cu₂Cl₂(pyet)₂]n | Cu(II) | Distorted Square Pyramidal | Dinuclear units linked into a 1D chain through chloride bridges nih.gov. |

| [Cu₄OCl₆(etpy)₄] | Cu(II) | Trigonal Bipyramidal | Tetranuclear core with a central μ₄-O ion nih.gov. |

| M(NCS)₂(2-chloropyridine)₂ | Co(II), Zn(II) | Distorted Tetrahedral | Isomorphous structures for Co and Zn complexes rsc.org. |

Spectroscopic techniques provide valuable insights into the electronic structure and the nature of the metal-ligand bonding in these complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the this compound ligand to the metal ion. The coordination through the nitrogen atom is evidenced by a shift in the ν(C=N) stretching vibration of the pyridine ring. Coordination of the deprotonated hydroxyl group is indicated by the disappearance of the broad ν(O-H) band and the appearance of a new ν(M-O) stretching vibration at lower frequencies. The presence of new bands in the far-IR region can be assigned to ν(M-N) and ν(M-O) stretching modes, further confirming the formation of the complex researchgate.net.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of these complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. For instance, octahedral Co(II) complexes typically exhibit three spin-allowed d-d transitions, while tetrahedral Co(II) complexes show characteristic absorptions in the visible region. Similarly, the position and intensity of the d-d bands in Ni(II) and Cu(II) complexes are indicative of their respective coordination environments researchgate.net.

Crystal Field Theory (CFT) helps in understanding the stability of transition metal complexes. The splitting of the d-orbitals in the presence of a ligand field leads to a net energy stabilization known as the Crystal Field Stabilization Energy (CFSE). The magnitude of the CFSE depends on the metal ion, its oxidation state, the number of d-electrons, and the geometry of the complex.

The CFSE can be calculated using the following general formula for an octahedral complex: CFSE = (-0.4 * n(t₂g) + 0.6 * n(eg)) * Δo where n(t₂g) and n(eg) are the number of electrons in the t₂g and eg orbitals, respectively, and Δo is the crystal field splitting parameter.

For the d-electron configurations of the discussed metal ions in an octahedral field (assuming high-spin complexes for Co(II), and considering the typical configurations for Ni(II) and Cu(II)), the CFSE values are:

| Metal Ion | d-electron configuration | CFSE (Octahedral, High Spin) |

| Co(II) | d⁷ | -0.8 Δo |

| Ni(II) | d⁸ | -1.2 Δo |

| Cu(II) | d⁹ | -0.6 Δo |

| Zn(II) | d¹⁰ | 0 Δo |

Advanced Applications of this compound Metal Complexes

Metal complexes containing pyridine-based ligands are recognized for their potential in nonlinear optics (NLO), a field with applications in telecommunications, information storage, and optical switching. researchgate.net The NLO response of these coordination compounds is often superior to that of purely organic molecules because the metal center can facilitate low-energy charge transfer transitions, such as ligand-to-metal (LMCT), metal-to-ligand (MLCT), or intraligand (IL) transitions. researchgate.net The intensity and energy of these transitions can be fine-tuned by carefully selecting the metal ion and the ligand structure. researchgate.net

Research into transition metal complexes with ligands analogous to this compound demonstrates their promising NLO properties. nih.govacs.org Theoretical calculations, such as those performed using density functional theory (DFT), are employed to predict NLO characteristics like polarizability (α) and the first static hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netnih.gov For instance, studies on related hydrazone Schiff base metal complexes have shown that these compounds possess significant NLO activity. nih.gov The polarizability values are a key indicator of NLO potential, with higher values suggesting a greater response. nih.gov

Table 1: Theoretical NLO Properties of Representative Ligands

| Compound | Average Polarizability (au) |

|---|---|

| Ligand L1 | 240.40 |

| Ligand L2 | 222.97 |

| Complexes | Up to 835.65 |

This interactive table is based on data from theoretical studies on related metal complexes, illustrating the enhancement of NLO properties upon complexation. nih.gov

The enhanced NLO response in such complexes makes them competitive with standard organic NLO materials, positioning them as candidates for the development of advanced optoelectronic devices. researchgate.net

The utility of metal complexes in catalysis is a cornerstone of modern organic synthesis. Complexes with pyridine-type ligands, including hydroxypyridines, are versatile catalysts for a wide array of organic transformations due to their tunable reactivity and selectivity. ijrpr.com The specific structure of the this compound ligand can influence the catalytic activity of its metal complexes in reactions such as hydrogenation, hydroboration, and various coupling reactions. ijrpr.comacs.orgnih.gov

For example, cobalt complexes have demonstrated versatility in catalyzing cycloadditions, reductive couplings, and C–H bond activations. acs.org Many of these transformations are believed to proceed through low-valent cobalt species that form five-membered cobaltacyclic intermediates. acs.org Similarly, ruthenium(II) complexes with bipyridine-based ligands have shown remarkable activity in the hydrogenation of olefins. ijrpr.com

A notable application is the use of an iron-based metal-organic framework (MOF) incorporating a 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand as a recyclable catalyst for the syn-selective hydroboration of alkynes. nih.gov This process efficiently yields trans-alkenylboronates, which are crucial intermediates in Suzuki-Miyaura coupling reactions. nih.gov The catalyst functions under mild, solvent-free conditions, highlighting the potential for developing environmentally benign synthetic methods. nih.gov

Table 2: Catalytic Hydroboration of Alkynes using a Pyridyl-based Iron MOF Catalyst

| Alkyne Substrate | Product | Yield (%) |

|---|---|---|

| 1-phenyl-1-propyne | (E)-4,4,5,5-tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane | 99 |

| 1-octyne | (E)-4,4,5,5-tetramethyl-2-(oct-1-en-1-yl)-1,3,2-dioxaborolane | 99 |

| 2-ethynylpyridine | (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine | 95 |

| Phenylacetylene | (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane | 99 |

This interactive table showcases the high efficiency of a related iron-based catalyst in the hydroboration of various alkynes. nih.gov

The ability to modify the ligand structure and the metal center allows for the rational design of catalysts with enhanced activity and selectivity for specific organic transformations. ijrpr.comrsc.org

The interaction of metal complexes with biomolecules, particularly DNA, is a field of intense research, driven largely by the quest for new therapeutic agents. nih.govlew.ro The diverse coordination numbers, geometries, and redox potentials of transition metal complexes allow for a wide range of interactions with the negatively charged DNA molecule. nih.govresearchgate.net this compound metal complexes can potentially interact with DNA through several distinct modes.

These interactions can be broadly categorized as covalent or non-covalent. nih.gov

Covalent Binding: This involves the formation of a direct, often irreversible, coordinate bond between the metal center and a donor atom on a DNA nucleobase, such as the N7 of guanine. nih.gov

Non-Covalent Interactions: These are more subtle and reversible, including:

Electrostatic Interactions: An attraction between the positively charged metal complex and the negatively charged phosphate backbone of DNA. researchgate.net

Groove Binding: The fitting of the complex within the major or minor grooves of the DNA double helix. The shape of the complex is crucial for this type of interaction. nih.gov

Intercalation: The insertion of a planar part of the complex's ligand system between the base pairs of the DNA helix. researchgate.net

The specific geometry of the metal complex significantly influences the binding mode. For instance, square planar complexes are often well-suited for intercalation, whereas octahedral complexes may favor groove binding. researchgate.net These interactions can lead to conformational changes in the DNA structure, potentially disrupting its biological functions, which is a key mechanism for the anticancer activity of many metal-based drugs. lew.ro The study of these binding events is crucial for designing new metal complexes with specific biological targets. nih.gov

Table 3: Modes of Metal Complex-DNA Interaction

| Interaction Mode | Description | Nature of Binding |

|---|---|---|

| Covalent Binding | Formation of a coordinate bond between the metal and a DNA base. | Irreversible |

| Electrostatic Attraction | Attraction between the charged complex and the DNA phosphate backbone. | Reversible, Non-covalent |

| Groove Binding | Complex fits into the major or minor groove of the DNA helix. | Reversible, Non-covalent |

| Intercalation | Planar ligand stacks between DNA base pairs. | Reversible, Non-covalent |

This interactive table summarizes the primary mechanisms by which metal complexes can interact with DNA. researchgate.netnih.gov

Mechanistic Biological Activities and Structure Activity Relationship Sar Studies of 4 Chloro 2 Hydroxypyridine Derivatives

Antimicrobial Research and Development

Derivatives of 4-chloro-2-hydroxypyridine have shown considerable effectiveness against various microbial pathogens, such as bacteria and fungi. Strategic modifications to the pyridone ring have enabled the precise adjustment of their antimicrobial characteristics and the clarification of their modes of action.

Derivatives of this compound have been identified as potential broad-spectrum antibacterial agents. Research indicates that alterations at different locations on the pyridine (B92270) ring markedly affect their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, adding aryl and heteroaryl groups is a frequent method for boosting antibacterial strength.

A critical element of the structure-activity relationship (SAR) is the substituent at the C-4 position. While the original compound features a chlorine atom, its replacement with other groups can alter its activity. Many effective derivatives, however, maintain the 2-hydroxypyridine (B17775) (or its tautomeric 2-pyridone) structure, which is vital for their biological activity. The nitrogen atom in the pyridine ring and the oxygen at the C-2 position are frequently involved in binding with metal ions, a key aspect of their action mechanism that may interfere with crucial bacterial metalloenzymes.

The antibacterial action of many of these derivatives is thought to stem from the inhibition of vital cellular functions. Some compounds are believed to disrupt bacterial cell wall synthesis, leading to cell lysis. Another proposed mechanism involves the generation of hydroxyl radicals that damage bacterial DNA and proteins. The metal-chelating ability of the 2-hydroxypyridine structure is also implicated in their antibacterial effects, as it can disrupt enzymes dependent on metal cofactors.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Bacteria | Key SAR Findings |

|---|---|---|

| Substituted 4-aryl-2-pyridones | Staphylococcus aureus, Escherichia coli | The characteristics and substitution pattern of the aryl ring at the C-4 position are crucial for activity. |

| 3-Cyano-4-aryl-6-styryl-2-pyridones | Gram-positive and Gram-negative bacteria | The styryl group at C-6 and the cyano group at C-3 are important for broad-spectrum activity. |

A number of this compound derivatives have demonstrated notable antifungal capabilities. bohrium.comacs.org SAR studies in this field often mirror those for antibacterial agents, where the lipophilicity and electronic characteristics of substituents are key to efficacy. The 2-hydroxypyridine core remains a central element for this activity.

The antifungal mechanism is frequently linked to the interruption of fungal cell membrane integrity or the inhibition of vital enzymes. For instance, some derivatives are thought to block ergosterol (B1671047) biosynthesis, a crucial element of the fungal cell membrane, leading to increased permeability and cell death. The metal-chelating properties of the 2-hydroxypyridine group can also be important, sequestering metal ions necessary for fungal enzyme function.

Studies have indicated that adding bulky, lipophilic groups can improve the compounds' interaction with the fungal cell membrane. The precise placement of these groups on the pyridine ring is essential for maximizing antifungal effects.

Antiviral and Anticancer Investigations

The adaptable this compound structure has also been widely studied for its antiviral and anticancer potential. The capacity of these derivatives to engage with key biological targets in viral replication and cancer cell growth has been a primary research focus.

Derivatives of this compound have shown promise as antiviral agents, with studies indicating they can inhibit the replication of viruses in cell cultures. biosynth.com The mechanism of action frequently involves blocking viral enzymes essential for the replication process. For example, some compounds have been identified as strong inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses. researchgate.net

SAR studies have concentrated on creating molecules that can fit into the active sites of these viral enzymes. The 2-hydroxypyridine core can act as a bioisostere for other chemical groups known to interact with these targets. Substituents on the pyridine ring are then adjusted to improve binding affinity and selectivity. For instance, in the context of SARS-CoV 3CLpro inhibition, the 5-chloro-3-hydroxypyridine (B146418) moiety has been identified as a key structural unit. researchgate.net The mode of action can involve the irreversible acylation of the active site cysteine residue by an ester linkage. researchgate.net

The anticancer potential of this compound derivatives has been observed in various cancer cell lines. These compounds can act through several mechanisms, such as halting the cell cycle, inducing apoptosis (programmed cell death), and disrupting signaling pathways that are dysregulated in cancer.

SAR studies have shown that the substitution pattern on the pyridine ring is vital for cytotoxic activity. Introducing specific aryl or heteroaryl groups can result in compounds with high potency against certain cancer cell lines. The mechanism for many of these derivatives involves the inhibition of protein kinases, which are key regulators of cell proliferation and survival. By blocking these kinases, the compounds can stop cancer cell growth and trigger their death.

Additionally, some derivatives have been found to induce apoptosis by altering the levels of pro-apoptotic and anti-apoptotic proteins. They can also activate caspase pathways, which are crucial for executing the apoptotic process. For example, 5-Chloro-2,4-dihydroxypyridine (CDHP) has been shown to prevent the lung metastasis of basal-like breast cancer cells by reducing the formation of nascent adhesions, thereby impairing cell migration. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative Type | Target Cancer Cell Lines | Mechanism of Action |

|---|---|---|

| 4-Aryl-2-pyridones | Breast, Colon, Lung | Kinase inhibition, Induction of apoptosis. |

| Pyridone-fused heterocycles | Leukemia, Melanoma | Cell cycle arrest at the G2/M phase. |

A notable area of anticancer research for this compound derivatives is their ability to target telomerase and interact with DNA. Telomerase is an enzyme reactivated in most cancer cells, playing a key role in their immortalization. Thus, inhibiting telomerase is a promising cancer therapy strategy.

Certain 2-hydroxypyridine derivatives have been engineered to bind to and stabilize G-quadruplex structures that can form in the telomeric regions of DNA. rjptonline.org The formation of these structures impedes telomerase activity. The planar nature of the pyridone ring system is ideal for stacking interactions with the G-quartets of the quadruplex. SAR studies have focused on adding side chains that can interact with the grooves and loops of the G-quadruplex, thereby improving binding affinity and selectivity. For example, some flavone-containing 2-chloro-pyridine derivatives have shown significant telomerase-inhibitory effects. nih.gov

Enzyme Inhibition and Receptor Modulation

Derivatives of the this compound scaffold have shown significant potential in modulating the activity of several key biological targets. The inherent chemical properties of the scaffold, including its capacity for hydrogen bonding and potential for halogen bonding, contribute to its interactions with the active sites of enzymes and receptors.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. scispace.com Research has shown that derivatives incorporating the 2-hydroxypyridine (or 2-pyridone) core can act as effective AChE inhibitors. nih.gov For instance, a series of highly functionalized hexahydro-1,6-naphthyridines, which contain a 2-pyridone ring, were synthesized and evaluated for AChE inhibitory activity. One derivative, featuring a methoxy (B1213986) substituent on the phenyl ring, displayed the highest inhibitory activity with an IC50 value of 2.12 μM. scispace.com Another study on 4-hydroxy-N'-methylenebenzohydrazide derivatives, which share structural similarities, also identified potent tyrosinase inhibitors, highlighting the versatility of related scaffolds. sums.ac.ir While direct studies on this compound derivatives for butyrylcholinesterase (BChE) are less common, the general activity of pyridone-based compounds against cholinesterases suggests this as a promising area for further investigation. acs.org

Interactive Data Table: AChE Inhibition by 2-Pyridone Derivatives

| Compound ID | Structure/Modification | Target | IC50 (µM) | Source |

| 4e | Naphthyridine with ortho-methoxy phenyl | AChE | 2.12 | scispace.com |

| Huperzine A | Natural Product (reference) | AChE | - | acs.org |

| VIId | Hydroxypyridin-4-one-benzylpiperidine hybrid | AChE | 0.143 | researchgate.net |

Deoxyxylulose Phosphate Reductoisomerase (DXR) Inhibition

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many pathogens, including the malaria parasite Plasmodium falciparum, but absent in humans. This makes DXR an attractive target for antimicrobial drug development. researchgate.net Fosmidomycin (B1218577), a known DXR inhibitor, has shown clinical efficacy against malaria. researchgate.net Research into novel pyridine-containing derivatives of fosmidomycin has yielded highly potent inhibitors of P. falciparum DXR, with Ki values in the low nanomolar range (1.9 - 13 nM), representing a significant improvement over the parent compound. researchgate.net While specific data on this compound derivatives is sparse, the established success of other pyridine-based scaffolds against DXR indicates the potential of this class of compounds. researchgate.netdntb.gov.uarug.nl

Metalloenzyme Inhibition (Tyrosinase, HDACs, MMPs)

The 2-hydroxypyridone scaffold is an excellent metal-chelating moiety, a property that has been extensively exploited in the design of inhibitors for metalloenzymes. nih.gov More than a third of all enzymes rely on metal ions like zinc, copper, and iron for their function. nih.gov

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.govresearchgate.net Its inhibitors are of great interest in the cosmetic and food industries. sums.ac.irnih.gov Hydroxypyridinone derivatives, designed as structural analogues of the natural tyrosinase inhibitor kojic acid, have demonstrated potent inhibitory activity. nih.govnih.govresearchgate.net In one study, derivatives were synthesized that showed significantly lower IC50 values (e.g., 1.95 μM and 2.79 μM for monophenolase activity) than kojic acid (IC50 = 12.50 μM). nih.govresearchgate.net These compounds act as reversible, mixed-type inhibitors, likely by chelating the copper ions in the enzyme's active site. nih.govnih.gov

Histone Deacetylases (HDACs): HDACs are zinc-dependent enzymes that are critical regulators of gene expression and are major targets in cancer therapy. nih.govnih.gov The hydroxamic acid group is a common zinc-binding pharmacophore in many approved HDAC inhibitors. nih.govmdpi.com Seeking alternatives, researchers have identified 3-hydroxypyridin-2-thione (3-HPT) as a novel zinc-binding group for HDAC inhibition. nih.govacs.org This scaffold shows selectivity, inhibiting HDAC6 (IC50 = 680 nM) and HDAC8 (IC50 = 3700 nM) while being inactive against HDAC1. nih.gov Further derivatization led to compounds with potent anticancer activity. acs.org While this is not the 2-hydroxypyridine scaffold, it demonstrates the utility of related pyridone structures in targeting HDACs. nih.govacs.org

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer and arthritis. nih.gov Inhibitors of MMPs typically consist of a zinc-binding part and a backbone structure designed for selectivity. nih.gov The development of MMP inhibitors has been extensive, though often challenged by issues of selectivity. researchgate.net The metal-chelating ability of the hydroxypyridone core makes it a candidate for designing novel MMP inhibitors. nih.gov

Interactive Data Table: Metalloenzyme Inhibition by Hydroxypyridone Derivatives

| Compound Class | Target Enzyme | Key Compound | IC50 | Source |

| Hydroxypyridinone | Tyrosinase | 6e | 1.95 µM (monophenolase) | nih.govresearchgate.net |

| Hydroxypyridinone | Tyrosinase | 12a | 2.79 µM (monophenolase) | nih.govresearchgate.net |

| Chalcone-hydroxypyridinone | Tyrosinase | 1d | 2.25 µM (monophenolase) | nih.gov |

| 3-Hydroxypyridin-2-thione | HDAC6 | 3-HPT | 680 nM | nih.gov |

| 3-Hydroxypyridin-2-thione | HDAC8 | 3-HPT | 3700 nM | nih.gov |

Neuronal Nicotinic Acetylcholine Receptor Modulation

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various central nervous system functions, and they are therapeutic targets for conditions like nicotine (B1678760) addiction and neurological disorders. researchgate.netuchile.cl Cytisine (B100878), a natural product containing a 2-pyridone ring, is a partial agonist at α4β2-type nAChRs and is used for smoking cessation. researchgate.netuchile.cl The cytisine scaffold has been extensively modified to explore nAChR pharmacology. acs.org Halogenation of the 2-pyridone ring has been shown to significantly influence binding affinity. For example, 3-halocytisines exhibit subnanomolar affinities for (α4)2(β2)3 nAChRs, which is higher than that of the parent compound, and also show increased affinity for the α7 nAChR subtype. capes.gov.br This demonstrates that modifications to the pyridone ring, including halogenation similar to the 4-chloro substitution, can potently and selectively modulate nAChR activity. capes.gov.bruni-bonn.de

Structure-Activity Relationship (SAR) Analysis and Molecular Design Principles

The biological activities of this compound derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies across the various targets reveal several key design principles.

For metalloenzyme inhibition , the primary driver of activity is the bidentate chelation of the active site metal ion (e.g., Cu²⁺ in tyrosinase, Zn²⁺ in HDACs/MMPs) by the 3- or 2-hydroxyl and 4- or 2-carbonyl/thione groups of the pyridone/pyridinethione ring. nih.govnih.gov The SAR for tyrosinase inhibitors derived from kojic acid shows that modifications at other positions of the pyridone ring are crucial for enhancing potency. For example, attaching lipophilic groups, such as benzyl (B1604629) or octyl chains, to the ring nitrogen or other positions can improve interaction with hydrophobic pockets in the enzyme active site, leading to increased inhibitory activity compared to the parent scaffold. nih.govresearchgate.net

In the context of HDAC inhibition , the 3-hydroxypyridin-2-thione scaffold demonstrates that the nature and position of the heteroatoms involved in chelation are critical for both potency and selectivity across different HDAC isoforms. nih.govacs.org The SAR showed that while the core provided the essential zinc-binding function, modifications to the linker and surface recognition cap group were necessary to optimize activity and selectivity for HDAC6/8 over HDAC1. acs.org

For nAChR modulation , SAR studies on cytisine derivatives highlight the importance of substituents on the 2-pyridone ring. acs.orgcapes.gov.br The position of a halogen atom is critical; a bromine or chlorine at the 3-position enhances affinity for α4β2* receptors more than a substitution at the 5-position. capes.gov.br This suggests that the 4-chloro substituent in the this compound scaffold could similarly influence receptor binding through specific electronic and steric interactions within the receptor's ligand-binding domain. capes.gov.br

Identification of Key Pharmacophores and Interaction Sites

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of this compound, the core heterocyclic ring itself is a primary pharmacophoric element. This structure is capable of engaging in multiple types of non-covalent interactions with biological macromolecules.

The pyridone/hydroxypyridine core is crucial for activity. Studies on 4-hydroxy-2-pyridone analogues as antituberculosis agents revealed that replacing the pyridone core with structures like methoxy pyridine, pyranone, or quinolinone resulted in a loss of potency. researchgate.net This underscores the importance of the specific heterocyclic system.

Key interaction sites on the scaffold include:

The Hydroxyl/Carbonyl Group : The 2-hydroxy group (in the enol form) or the 2-carbonyl oxygen (in the keto form) and the 4-hydroxy group are critical hydrogen bond donors and acceptors. The 4-hydroxy group, in particular, has been identified as vital for the activity of certain antitubercular 4-hydroxy-2-pyridone derivatives. researchgate.net

The Ring Nitrogen : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or participate in coordination with metal ions within enzyme active sites.

The Chlorine Atom : The chlorine substituent at the C4-position is not merely a placeholder but an active participant in binding. It can form halogen bonds, which are specific non-covalent interactions that can influence binding affinity and specificity for enzymes or receptors.

Aromatic System : The pyridine ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket.

Structure-activity relationship (SAR) studies on topoisomerase I inhibitors have further refined pharmacophore models, indicating that a 2-thienyl-4-furylpyridine skeleton was a significant feature for potent inhibitory activity, highlighting the role of extended aromatic systems attached to the core. researchgate.net

Impact of Substituent Effects on Biological Potency

The biological potency of this compound derivatives can be finely tuned by altering the substituents on the pyridine ring. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents directly influence the molecule's interaction with its target.

Electron-withdrawing groups, such as the chlorine atom, can influence the tautomeric equilibrium between the hydroxypyridine and pyridone forms and enhance the electrophilicity of the ring. Studies on the conversion of 4-methoxypyridine (B45360) derivatives have shown that electron-withdrawing groups on the pyridine ring favor the formation of 1-methylpyridone, demonstrating their significant impact on the ring's electronic character and reactivity. researchgate.net

SAR studies provide concrete examples of these effects: